2,2'-Diamino-4,4'-stilbenedicarboxylic acid

Catalog No.
S968190
CAS No.
1275552-69-6
M.F
C16H14N2O4
M. Wt
298.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Diamino-4,4'-stilbenedicarboxylic acid

CAS Number

1275552-69-6

Product Name

2,2'-Diamino-4,4'-stilbenedicarboxylic acid

IUPAC Name

3-amino-4-[(E)-2-(2-amino-4-carboxyphenyl)ethenyl]benzoic acid

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C16H14N2O4/c17-13-7-11(15(19)20)5-3-9(13)1-2-10-4-6-12(16(21)22)8-14(10)18/h1-8H,17-18H2,(H,19,20)(H,21,22)/b2-1+

InChI Key

QEDSDXRFNGAJKN-OWOJBTEDSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)N)C=CC2=C(C=C(C=C2)C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)C=CC2=C(C=C(C=C2)C(=O)O)N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)N)/C=C/C2=C(C=C(C=C2)C(=O)O)N

DADS is a synthetic compound, not readily found in nature. Research interest in DADS stems from its potential applications, particularly in the field of material science [].


Molecular Structure Analysis

The key feature of DADS is its rigid, rod-like structure. The central stilbene core provides a strong and stable framework, while the amine and carboxylic acid groups on each end introduce functionality for bonding with other molecules []. This combination allows DADS to act as a linker molecule, connecting various components in the construction of complex materials.


Chemical Reactions Analysis

DADS can participate in various reactions due to its functional groups. The amine groups can undergo condensation reactions to form stable amide bonds with other carboxylic acids. Similarly, the carboxylic acid groups can react with amines or alcohols to form amides or esters, respectively. These reactions allow DADS to be incorporated into different chemical architectures.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of DADS, such as melting point, boiling point, and solubility, is currently limited due to its relatively recent discovery and niche research focus.

DADS does not have a known biological function. Its primary application lies in its ability to act as a molecular building block due to its linker functionality [].

Metal-Organic Framework (MOF) Synthesis

One of the most promising applications of 2,2'-DADS lies in its role as an organic linker for constructing Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with a high degree of tunability. 2,2'-DADS, with its amine and carboxylic acid functional groups, can bind strongly to metal ions, helping to create the MOF structure [].

Research suggests that MOFs constructed with 2,2'-DADS show potential for applications like:

  • Hydrogen Storage: The design of MOFs with specific pore sizes and functionalities allows for the efficient storage of hydrogen gas, a clean energy carrier [].
  • CO2 Capture and Reduction: MOFs based on 2,2'-DADS can potentially capture carbon dioxide from the atmosphere and convert it into useful fuels or chemicals [].

XLogP3

1.9

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Wikipedia

3-amino-4-[(E)-2-(2-amino-4-carboxyphenyl)ethenyl]benzoic acid

Dates

Modify: 2023-08-16

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